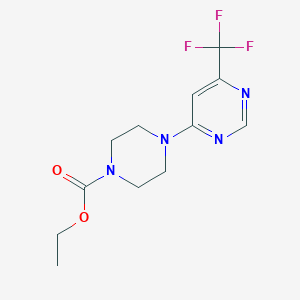

Ethyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like 1HNMR, 13CNMR, and X-Ray diffraction analysis .

Chemical Reactions Analysis

The synthesis of similar compounds involved a series of reactions, including the use of piperazine .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by physicochemical properties and spectral data .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities Against Cancer Cell Lines

Ethyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate and its derivatives have been explored for their potential in cancer treatment. For example, derivatives synthesized through nucleophilic substitution reactions demonstrated antiproliferative effects against various human cancer cell lines, such as K562 (chronic myeloid leukemia), Colo-205 (colorectal cancer), MDA-MB 231 (breast cancer), and IMR-32 (neuroblastoma) using the MTT assay method. Certain compounds within this series, notably compounds 6d, 6e, and 6i, showed significant activity against all tested cell lines except K562, highlighting their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antihypertensive Agents

Research into the cardiovascular potential of this compound derivatives has yielded promising results. Certain derivatives have been synthesized and evaluated for their antihypertensive activity, both in vitro and in vivo, showing promising activity. This suggests the therapeutic potential of these compounds in managing hypertension, further emphasizing the importance of structural modifications in enhancing biological activity (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Antimicrobial and Antifungal Agents

The antimicrobial efficacy of this compound derivatives has also been a subject of study. For instance, derivatives have shown potent inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This indicates the broad spectrum of biological activities these compounds possess, making them candidates for further research in antimicrobial drug development (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).

Dual-Action Hypoglycemic Agents

In the domain of metabolic disorders, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including this compound, have been synthesized and assessed as glucokinase (GK) activators. One compound in particular demonstrated significant efficacy as a dual-acting hypoglycemic agent, activating both GK and PPARγ, and effectively decreasing glucose levels in normal mice after oral administration. This highlights its potential as a treatment for diabetes (Song, Tian, Lei, Shen, Liu, Zhang, Song, Jin, & Feng, 2011).

Wirkmechanismus

Target of Action

Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .

Mode of Action

Related compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N4O2/c1-2-21-11(20)19-5-3-18(4-6-19)10-7-9(12(13,14)15)16-8-17-10/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKOIOVNVFGRHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2517272.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2517275.png)

![N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2517278.png)

![4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2517283.png)

![1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2517288.png)

![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)

![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)